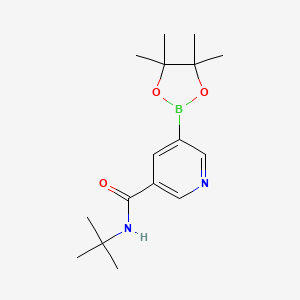
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is a synthetic compound used primarily in peptide synthesis and click chemistry applications. It is known for its high purity and stability, making it a valuable reagent in various chemical and biological research fields .
Mechanism of Action
Target of Action
It’s known that azido compounds are often used in click chemistry applications, suggesting that its targets could be a variety of biological molecules that it can covalently attach to via click reactions .
Mode of Action
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is likely to interact with its targets through a copper-catalyzed azide-alkyne cycloaddition (CuAAC), a type of click chemistry . This reaction results in the formation of a triazole ring, a process that can be used for labeling and tracking molecules in biological systems .
Result of Action
The molecular and cellular effects of this compound’s action would depend on the specific context of its use. In the context of click chemistry, it could enable the labeling and tracking of a variety of biological molecules, providing valuable insights into their behavior and interactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of its click reactions may depend on factors such as temperature, pH, and the presence of copper catalysts . Additionally, its stability may be affected by storage conditions .
Biochemical Analysis
Biochemical Properties
It is known to play a role in the synthesis of Dolastatin analogs. These analogs interact with tubulin, a globular protein, and inhibit its polymerization. The nature of these interactions is noncompetitive, meaning that the compound does not compete with the substrate for the enzyme’s active site.
Cellular Effects
The cellular effects of N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt are primarily related to its impact on tubulin polymerization. By inhibiting this process, the compound can disrupt the formation of microtubules, which are essential components of the cell’s cytoskeleton. This can influence various cellular processes, including cell division and intracellular transport.
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with tubulin. It noncompetitively inhibits the binding of radiolabeled vincristine to tubulin, thereby preventing the polymerization of tubulin into microtubules. This disruption of microtubule dynamics can lead to changes in cell morphology and function.
Preparation Methods
Synthetic Routes and Reaction Conditions: The final product is then converted to its dicyclohexylammonium salt form to enhance its stability and solubility .
Industrial Production Methods: While specific industrial production methods are not widely documented, the general approach involves large-scale synthesis using automated peptide synthesizers and high-purity reagents to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt undergoes various chemical reactions, including:
Click Chemistry: The azido group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Substitution Reactions: The azido group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Copper(I) Bromide (CuBr): Used in CuAAC reactions to facilitate the formation of triazoles.
Sodium Ascorbate: Often used as a reducing agent in click chemistry reactions.
Major Products Formed:
Scientific Research Applications
N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is widely used in scientific research, including:
Peptide Synthesis: It serves as a building block for the synthesis of complex peptides and proteins
Click Chemistry: Its azido group makes it a key reagent in click chemistry, enabling the formation of stable triazole linkages.
Drug Development: It is used in the synthesis of drug analogs and in the study of drug-receptor interactions.
Bioconjugation: It facilitates the labeling and modification of biomolecules for various biological studies.
Comparison with Similar Compounds
- N-Boc-cis-4-azido-L-proline (dicyclohexylammonium) salt
- Fmoc-β-azido-Ala-OH
- L-Azidohomoalanine hydrochloride
- 6-Azido-hexanoic acid
Uniqueness: N-Boc-4-azido-L-homoalanine (dicyclohexylammonium) salt is unique due to its specific structure, which combines the azido group with a protected amino acid. This combination allows for versatile applications in peptide synthesis and click chemistry, distinguishing it from other azido-containing compounds .
Properties
CAS No. |
1217459-14-7 |
|---|---|
Molecular Formula |
C21H39N5O4 |
Molecular Weight |
425.6 g/mol |
IUPAC Name |
(2S)-4-azido-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H16N4O4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-9(2,3)17-8(16)12-6(7(14)15)4-5-11-13-10/h11-13H,1-10H2;6H,4-5H2,1-3H3,(H,12,16)(H,14,15)/t;6-/m.0/s1 |
InChI Key |
UCLAYMPJMDBLOX-ZCMDIHMWSA-N |
SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCN=[N+]=[N-])C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![1H,3H-Pyrimido[1,6-C][1,3]oxazine](/img/structure/B593949.png)







